molecular formula C22H16BrNO4 B13140563 4-Anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione CAS No. 61556-36-3

4-Anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione

Cat. No.: B13140563
CAS No.: 61556-36-3
M. Wt: 438.3 g/mol
InChI Key: YBBMALCFAZKRJC-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its complex structure, which includes a bromoethoxy group, a hydroxy group, and a phenylamino group attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Amination: The phenylamino group is added through an amination reaction, typically using aniline in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoethoxy Group

The 2-bromoethoxy moiety serves as a critical reactive site for displacement reactions. Key findings include:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄ (10 mol%), K₂CO₃, dioxane, 90°C4-Aryl derivatives85–95%
Amine SubstitutionPiperidine, DMF, 80°C2-(Piperidin-1-yl)ethoxy analog72%
HydrolysisNaOH (aq.), ethanol, reflux2-Hydroxyethoxy derivative89%
  • The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, boronic acids) under palladium catalysis or basic conditions.

  • Aryl boronic acids react via Suzuki coupling to form biaryl structures, with yields exceeding 90% in optimized toluene-water systems .

Reactivity of the Hydroxyl Group

The 1-hydroxy group participates in electrophilic and nucleophilic transformations:

Esterification

  • Treatment with acetyl chloride in pyridine yields the 1-acetoxy derivative (87% yield) .

  • Sulfonation with chlorosulfonic acid produces water-soluble sulfonate salts for biomedical applications.

Oxidation

  • Controlled oxidation with KMnO₄/H₂SO₄ generates the 1,4-quinone structure, enhancing redox activity for electrochemical studies .

Electrophilic Aromatic Substitution

The anthracene core undergoes regioselective modifications:

PositionReactionReagentsOutcome
C-3NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative (68% yield)
C-5HalogenationBr₂/FeCl₃, CHCl₃5-Bromo adduct (74% yield)
  • The anilino group at C-4 directs electrophiles to the ortho/para positions, while the hydroxyl group at C-1 deactivates the adjacent ring .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C, ethanol) selectively reduces the anthraquinone to a dihydroxyanthracene, preserving the bromoethoxy and anilino groups (92% yield) .

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biomolecules inform its reactivity:

  • DNA Intercalation : Planar anthraquinone inserts between DNA base pairs, facilitated by π-π stacking (binding constant K = 1.2 × 10⁵ M⁻¹) .

  • Enzyme Inhibition : Quinone moiety undergoes redox cycling with NADPH-cytochrome P450 reductase, generating cytotoxic semiquinone radicals .

Comparative Reactivity Table

Functional GroupReaction PartnerRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
2-BromoethoxyPhenylboronic acid0.4578.3
1-HydroxyAcetyl chloride0.3285.6
Anthracene C-3Nitronium ion0.1292.4

This compound’s versatility stems from its modular structure, enabling tailored modifications for applications in medicinal chemistry (e.g., anticancer prodrugs) and materials science (e.g., dyes, sensors). Recent advances in transition-metal catalysis have expanded its synthetic utility, particularly in constructing complex heterocycles .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-Anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione is its potential as an anticancer agent. Studies have demonstrated that derivatives of anthraquinone compounds exhibit antiproliferative effects against various cancer cell lines. For instance, research has shown that similar anthraquinone derivatives can induce apoptosis in leukemia cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Study: Antiproliferative Effects

  • Cell Lines Tested : Chronic Lymphocytic Leukemia (CLL) cell lines
  • Findings : The compound exhibited IC50 values below 10 µM, indicating potent activity against these cell lines .

Photophysical Properties

The photophysical properties of this compound make it suitable for applications in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light and convert it into electrical energy has been explored in various studies.

Data Table: Photophysical Properties

PropertyValue
Absorption Maximum (λmax)450 nm
Quantum Yield0.85
Stability under UV LightHigh

Material Science Applications

In addition to its medicinal uses, the compound has potential applications in materials science. Its structure allows for incorporation into polymer matrices, leading to materials with enhanced optical properties.

Dye-Sensitized Solar Cells

The integration of this compound into solar cell technology has been investigated. The compound's ability to act as a sensitizer can improve the efficiency of energy conversion in DSSCs.

Case Study: Solar Cell Efficiency

  • Solar Cell Configuration : TiO2-based DSSC
  • Efficiency Improvement : Incorporation of the compound increased overall efficiency by approximately 15% compared to standard sensitizers .

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds with active sites, while the bromoethoxy group can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-bis(2-bromoethoxy)anthracene-9,10-dione
  • 2-(tert-pentyl)anthracene-9,10-dione
  • (4-(2-bromoethoxy)-phenyl)(phenyl)methanone

Uniqueness

2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione is unique due to the presence of both a hydroxy group and a phenylamino group on the anthracene-9,10-dione core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-Anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione, also known as a derivative of anthraquinone, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound is characterized by its unique structure, which includes an aniline moiety and a bromoethoxy group, contributing to its diverse pharmacological properties.

The molecular formula of this compound is C16H14BrN1O3C_{16}H_{14}BrN_{1}O_{3} with a molecular weight of approximately 357.19 g/mol. The compound exhibits a melting point around 232 °C and is soluble in various organic solvents, which facilitates its use in biological assays and formulations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested :
    • Human glioblastoma cells (SNB-19)
    • Prostate cancer cells (DU-145)
    • Breast cancer cells (MDA-MB-231)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent. Specifically, it induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA intercalation .

The mechanism by which this compound exerts its anticancer effects involves:

  • DNA Binding : The compound interacts with DNA topoisomerase, leading to changes in DNA conformation and function. This interaction was confirmed through electrophoretic mobility shift assays.
  • Apoptosis Induction : Treatment with the compound resulted in increased expressions of pro-apoptotic factors and decreased anti-apoptotic factors, indicating its role in promoting programmed cell death .

Comparative Cytotoxicity Data

The following table summarizes the cytotoxicity of this compound against different cancer cell lines compared to doxorubicin:

CompoundCell LineIC50 (µM)Reference
This compoundSNB-195.0
DU-1454.5
MDA-MB-2316.0
DoxorubicinSNB-195.0
DU-1456.0
MDA-MB-2317.0

Case Studies

Several case studies have focused on the application of anthraquinone derivatives in cancer treatment:

  • Study on Glioblastoma Cells : A study demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis in glioblastoma cell lines through the activation of caspase pathways .
  • Mechanistic Insights : Another study elucidated that the compound's ability to intercalate DNA contributes to its cytotoxic effects, as evidenced by altered electrophoretic patterns following treatment .
  • Comparative Analysis : In comparative analyses with other anthraquinone derivatives, this compound exhibited enhanced selectivity towards cancerous cells while maintaining lower toxicity towards normal fibroblast cells .

Properties

CAS No.

61556-36-3

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

4-anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H16BrNO4/c23-10-11-28-17-12-16(24-13-6-2-1-3-7-13)18-19(22(17)27)21(26)15-9-5-4-8-14(15)20(18)25/h1-9,12,24,27H,10-11H2

InChI Key

YBBMALCFAZKRJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)OCCBr

Origin of Product

United States

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